2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1,3-dimethyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-5-12-10-6-8(2)11(13-4)9(3)7-10/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETWDWPMUZMZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 Ethoxyphenyl Methyl Sulfide
Reactivity at the Thioether Sulfur Center
The sulfur atom in 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (B99878) possesses a lone pair of electrons, making it a nucleophilic center susceptible to attack by electrophiles. However, the adjacent bulky methyl groups sterically shield the sulfur atom, modulating its reactivity compared to unhindered aryl sulfides.
The oxidation of sulfides is a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. These reactions are of significant interest due to the importance of sulfoxides and sulfones as intermediates in organic synthesis and as core structural motifs in various pharmaceuticals.
The oxidation of aryl sulfides, including sterically hindered ones, can be achieved using a variety of oxidizing agents. Common oxidants include hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA), and metal-based reagents. The choice of oxidant and reaction conditions determines the selectivity towards the sulfoxide (B87167) or the sulfone. For instance, the use of one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the corresponding sulfone.
The selective oxidation of sulfides to sulfoxides is a challenging task, as over-oxidation to the sulfone can readily occur. For sterically hindered sulfides like 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, the rate of the first oxidation to the sulfoxide may be slower compared to less hindered sulfides. However, the steric hindrance can also play a role in preventing over-oxidation, thus facilitating the isolation of the sulfoxide.
The table below summarizes general observations for the oxidation of analogous aryl sulfides.
| Oxidizing Agent | Product(s) | General Observations |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | A green and common oxidant; selectivity can be controlled by stoichiometry and catalysts. |
| m-CPBA | Sulfoxide, Sulfone | A highly effective peroxy acid for sulfide oxidation. |
| Chiral Ti/V catalysts + ROOH | Chiral Sulfoxide | Enables asymmetric oxidation with varying degrees of enantioselectivity. |
The nucleophilic sulfur atom of a thioether can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. These salts are valuable intermediates in organic synthesis, serving as precursors for ylides or as alkylating agents themselves. For this compound, the formation of a sulfonium salt would involve the attack of the sulfur atom on the electrophilic carbon of the alkylating agent.
Thermodynamically, the formation of sulfonium salts is generally a favorable process, although the stability of the resulting salt can be influenced by the steric bulk of the substituents on the sulfur atom. In the case of highly hindered sulfonium salts, there might be a greater tendency for the reverse reaction to occur, especially at elevated temperatures.
While specific mechanistic studies on methyl abstraction from the sulfonium salt of this compound were not found, research on related systems provides valuable insights. For instance, studies on the reactivities of 2,6-dimethoxyphenyl methyl sulfide and its onium salts have been conducted. These investigations often involve measuring the rates and equilibrium constants for methyl transfer reactions between the sulfide and its corresponding sulfonium salt. Such studies help in understanding the factors that govern the stability and reactivity of these onium species. The mechanism of methyl abstraction typically involves a nucleophilic attack on one of the methyl groups attached to the positively charged sulfur atom.
Thioethers are known to act as ligands in coordination chemistry, binding to metal centers through the sulfur atom's lone pair of electrons. wikipedia.org They are classified as soft ligands and tend to form stable complexes with soft metal ions such as Pd(II), Pt(II), Ag(I), and Cu(I). The coordination ability of a thioether is influenced by the steric and electronic environment around the sulfur atom.
For this compound, the significant steric hindrance from the two ortho-methyl groups would likely have a profound impact on its coordination properties. This steric bulk could hinder the approach of the sulfur atom to a metal center, potentially leading to weaker or more labile coordination compared to less hindered thioethers. However, the electronic-donating nature of the aryl substituent could enhance the Lewis basicity of the sulfur atom.
The interplay of these steric and electronic factors would dictate the types of metal complexes that can be formed and their geometries. While no specific coordination complexes of this compound are described in the available literature, it is conceivable that it could act as a monodentate ligand. The formation of chelate complexes would require the introduction of other donor groups into the molecule. The study of the coordination chemistry of sterically hindered thioether ligands is an active area of research, as the steric bulk can be used to control the coordination number and geometry of the resulting metal complexes, which can have applications in catalysis. nih.gov
Bond-Forming and -Breaking Transformations at Sulfur(IV)
The sulfur atom of the methyl sulfide group in this compound can be oxidized to form higher oxidation state species, notably sulfoxides (sulfur(IV)) and sulfones (sulfur(VI)). These transformations represent key bond-forming reactions at the sulfur center.
The oxidation of thioethers like this compound to the corresponding sulfoxide is a common and important transformation. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a frequently used and environmentally benign option. researchgate.netmdpi.com The reaction can often be catalyzed by metal complexes to enhance efficiency and selectivity. researchgate.netmdpi.com The selective oxidation to the sulfoxide, without significant over-oxidation to the sulfone, can be a challenge but can be achieved by careful control of reaction conditions or through specialized methods like electroenzymatic cascades. rsc.orgresearchgate.net For instance, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide can be achieved with high selectivity. rsc.org
Once formed, the corresponding sulfoxide of this compound, a sulfur(IV) species, can undergo characteristic reactions. One of the most significant transformations of sulfoxides with at least one α-hydrogen is the Pummerer rearrangement. chem-station.comnumberanalytics.comtcichemicals.comwikipedia.org This reaction typically occurs upon treatment of the sulfoxide with an acid anhydride (B1165640), such as acetic anhydride. chem-station.comwikipedia.org The rearrangement involves the conversion of the sulfoxide to an α-acyloxythioether. chem-station.comtcichemicals.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile, in this case, the acetate (B1210297) ion, to yield the final product. wikipedia.org The Pummerer rearrangement represents a key bond-breaking and -forming process at the carbon adjacent to the sulfur atom, effectively transferring the oxygen atom from sulfur to the α-carbon. nih.gov
Table 1: Predicted Reactivity at the Sulfur Center
| Reaction Type | Reagents/Conditions | Predicted Product(s) | Notes |
|---|---|---|---|
| Oxidation to Sulfoxide | H₂O₂, metal catalyst | 2,6-Dimethyl-4-ethoxyphenyl methyl sulfoxide | Selective oxidation to the sulfur(IV) state. researchgate.netrsc.org |
| Oxidation to Sulfone | Excess H₂O₂, strong oxidizing conditions | 2,6-Dimethyl-4-ethoxyphenyl methyl sulfone | Further oxidation to the sulfur(VI) state. researchgate.netmdpi.com |
| Pummerer Rearrangement | Acetic anhydride (Ac₂O) | α-Acetoxy-2,6-dimethyl-4-ethoxyphenyl methyl sulfide | A characteristic reaction of the corresponding sulfoxide. chem-station.comwikipedia.org |
Reactivity of the Substituted Aromatic Ring
The substituents on the benzene (B151609) ring profoundly influence its reactivity towards substitution reactions. The ethoxy, methyl sulfide, and methyl groups are all electron-donating, thus activating the ring towards electrophilic attack.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-donating groups. researchgate.net The ethoxy group is a powerful activating group, donating electron density through resonance. nih.gov The methyl sulfide group is also activating, primarily through resonance, while the two methyl groups are weakly activating through an inductive effect. nih.gov
All of these substituents are ortho, para-directors. nih.gov However, in this specific molecule, the positions ortho to the powerful ethoxy directing group (positions 3 and 5) are sterically hindered by the adjacent methyl groups. The para position relative to the ethoxy group is occupied by the methyl sulfide group. The positions ortho to the methyl sulfide group are occupied by the methyl groups. The positions ortho to the methyl groups are positions 3 and 5, and the para position to one methyl group is the other methyl group, and vice-versa.
Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the positions meta to the ethoxy and methyl sulfide groups, which are the positions 3 and 5. Although these positions are electronically less favored for an ortho, para-director, the significant steric hindrance at the other positions makes substitution at positions 3 and 5 more plausible. The strong activating nature of the ring suggests that even with some steric hindrance, reactions like nitration or halogenation would proceed under appropriate conditions. researchgate.net
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-dimethyl-4-ethoxyphenyl methyl sulfide | Substitution at the less sterically hindered position, despite being meta to the strongest activating groups. researchgate.net |
| Bromination | Br₂/FeBr₃ | 3-Bromo-2,6-dimethyl-4-ethoxyphenyl methyl sulfide | Similar to nitration, substitution occurs at the most accessible position. researchgate.net |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely no reaction or low yield | The presence of the sulfur atom can lead to complexation with the Lewis acid catalyst, deactivating the ring. Furthermore, the highly substituted ring is sterically hindered. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). chem-station.comlibretexts.orgwikipedia.org The aromatic ring of this compound is, in contrast, highly electron-rich due to the cumulative electron-donating effects of the ethoxy, methyl sulfide, and methyl groups. nih.gov
Consequently, this compound is predicted to be highly unreactive towards traditional SNAr reactions. For a nucleophile to attack the ring, it would be repelled by the high electron density. Furthermore, the molecule lacks a conventional leaving group in the aromatic ring itself. Therefore, nucleophilic aromatic substitution pathways are not considered a viable mode of reactivity for this compound under standard conditions.
Transformations Involving the Methyl and Ethoxy Groups
The peripheral functional groups of this compound can also undergo chemical transformations.
The two methyl groups on the aromatic ring could potentially undergo oxidation at the benzylic position under strong oxidizing conditions, although this would likely compete with oxidation at the sulfur atom. More specific transformations could involve radical functionalization. For instance, α-C(sp³)-H functionalization of thioanisoles has been reported, suggesting that the methyl group of the methyl sulfide could be a site for reaction. nih.gov
The ethoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.compressbooks.pub This acidic cleavage of the aryl ethyl ether would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction), leading to the formation of the corresponding phenol (B47542) and ethyl halide. libretexts.orgorganicchemistrytutor.com The C(aryl)-O bond is strong and not susceptible to cleavage in this manner. Enzymatic O-dealkylation is also a known transformation for alkoxyresorufins, though this is a biochemical process. nih.govnih.govwashington.eduwashington.edu
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule.
A complete ¹H and ¹³C NMR analysis would provide unambiguous evidence for the compound's structure. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy group (-OEt) is an electron-donating group, which increases electron density at the ortho and para positions, causing the attached nuclei to be more shielded (shifting them to a lower ppm value). Conversely, the methyl sulfide (B99878) (-SMe) group is weakly electron-donating. The two methyl groups at positions 2 and 6 provide steric hindrance and also have a weak electron-donating inductive effect.
¹H NMR: In a suitable deuterated solvent like CDCl₃, the proton spectrum would be expected to show distinct signals. The aromatic protons at positions 3 and 5 would appear as a singlet due to symmetry. The quartet and triplet of the ethoxy group and the singlets for the two ring-methyl groups and the sulfide-methyl group would also be present. The expected chemical shifts are influenced by these combined electronic and steric effects.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The ipso-carbons (C1, C2, C4, C6) would be significantly affected by the attached groups, while the shifts of C3 and C5 would reflect the combined influence of the neighboring substituents.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: These are estimated values. Actual experimental data is required for confirmation.)
| Protons | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Ar-H (positions 3, 5) | 6.5 - 7.0 | s |
| O-CH₂-CH₃ | 3.9 - 4.1 | q |
| Ar-CH₃ (positions 2, 6) | 2.1 - 2.3 | s |
| S-CH₃ | 2.4 - 2.5 | s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are estimated values. Actual experimental data is required for confirmation.)
| Carbon | Predicted δ (ppm) |
|---|---|
| C-O (C4) | 155 - 160 |
| C-S (C1) | 135 - 140 |
| C-CH₃ (C2, C6) | 130 - 135 |
| CH (C3, C5) | 115 - 125 |
| O-CH₂ | 63 - 68 |
| Ar-CH₃ | 15 - 20 |
| S-CH₃ | 15 - 20 |
To definitively assign each ¹H and ¹³C signal, multidimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. For example, it would link the aromatic proton signal to the C3/C5 carbon signal.
Vibrational Spectroscopy: Infrared and Raman Analyses for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl and ethyl groups, expected in the 2850-2980 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-O Stretching: The aryl-alkyl ether linkage would produce a strong, characteristic band, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
C-S Stretching: This vibration typically gives a weak band in the 600-800 cm⁻¹ range.
Out-of-plane (OOP) C-H bending: The pattern of substitution on the benzene ring (1,2,3,5-tetrasubstituted) would lead to a specific OOP bending absorption in the 800-900 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl-O-C | Asymmetric Stretch | 1200 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₆OS). The fragmentation pattern in the mass spectrum gives insight into the molecule's structure.
Expected fragmentation pathways for an aryl ether and sulfide would include:
α-cleavage: Cleavage of the bond next to the sulfur or oxygen atom. For example, loss of a methyl radical (•CH₃) from the thiomethyl group is a common pathway for sulfides.
Cleavage at the ether bond: Benzylic cleavage, involving the C-O bond beta to the aromatic ring, could lead to the loss of an ethyl radical (•C₂H₅) or an ethoxy radical (•OC₂H₅). A common fragmentation for aryl ethers is the loss of an alkyl radical followed by the loss of carbon monoxide (CO).
Loss of the entire substituent: Fragmentation could involve the loss of the entire methyl sulfide or ethoxy group.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the molecule's conformation in the solid state.
X-ray analysis would reveal key torsional (dihedral) angles.
C(Ar)-O-C-C angle: This would define the orientation of the ethyl group relative to the phenyl ring.
C(Ar)-S-C angle: This would describe the orientation of the methyl sulfide group.
Ring-Substituent Torsional Angles: The angles describing the rotation of the ethoxy and methyl sulfide groups relative to the plane of the benzene ring are of particular interest. Steric hindrance from the two ortho methyl groups would likely force the ethoxy and methyl sulfide groups to adopt a non-planar conformation with respect to the aromatic ring. This steric clash is a dominant factor in the conformational preference of polysubstituted benzene derivatives.
of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide
Intermolecular Interactions and Crystal Packing Motifs
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural information for the chemical compound this compound. To date, no published studies appear to have successfully crystallized this specific molecule, and consequently, its crystal structure has not been determined. As a result, a definitive analysis of its intermolecular interactions and crystal packing motifs based on experimental data is not possible at this time.
The lack of crystallographic data means that key parameters which govern the solid-state architecture of a compound—such as hydrogen bond dimensions, short-range intermolecular contacts, and π-stacking interactions—remain unknown for this compound. Theoretical modeling could provide insights into the potential conformation and interaction modes of the molecule; however, without experimental validation, such predictions remain speculative.
Further research, including the successful synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state. Such a study would provide invaluable information on its supramolecular chemistry and the specific forces that dictate its crystal packing.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (B99878). These calculations are crucial for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and for understanding the distribution of electrons within the molecule (electronic structure).
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For molecules of this nature, a common and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources, providing a robust description of electronic structure.
The basis set selection is equally critical. The 6-31G(d,p) basis set is frequently employed for initial geometry optimizations and electronic structure calculations. This Pople-style basis set offers a good compromise between computational expense and accuracy. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. For more refined calculations, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) may be utilized to achieve higher accuracy.
A summary of commonly used functionals and basis sets in theoretical studies of similar organic molecules is presented below.
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d,p) | A popular hybrid functional combined with a Pople-style basis set including polarization functions. Good for general-purpose calculations. |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional good for main-group thermochemistry and noncovalent interactions, paired with a larger Pople-style basis set. |
| ωB97X-D | cc-pVTZ | A long-range corrected hybrid functional with empirical dispersion correction, suitable for non-covalent interactions. |
The presence of rotatable bonds in 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide—specifically the C-O bond of the ethoxy group and the C-S bond of the methyl sulfide group—gives rise to multiple possible conformations. DFT calculations can be used to map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy at each step. This process allows for the identification of the global minimum energy conformation (the most stable structure) as well as other local minima and the transition states that connect them. The resulting energetic landscape provides a comprehensive picture of the molecule's flexibility and the relative stabilities of its different shapes.
Prediction and Interpretation of Spectroscopic Parameters
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical model or to aid in the interpretation of experimental spectra.
DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions for ¹H and ¹³C NMR spectra are invaluable for assigning peaks in experimentally obtained spectra. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose within the DFT framework.
Similarly, the calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic displacements) allows for the prediction of vibrational frequencies . These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. Comparing the calculated vibrational modes with experimental data can confirm the molecular structure and provide insights into the nature of its chemical bonds. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
| Spectroscopic Parameter | Computational Method | Typical Basis Set |
| ¹H and ¹³C NMR Shifts | GIAO-DFT | 6-311+G(2d,p) |
| Vibrational Frequencies | DFT Frequency Calc. | 6-31G(d,p) |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting UV-Vis absorption spectra . This approach calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions) offers a detailed understanding of the electronic processes responsible for the molecule's absorption of light. For instance, π → π* and n → π* transitions are typically observed in aromatic compounds containing heteroatoms.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. It is a 3D plot of the electrostatic potential mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential.
Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen and sulfur atoms due to their lone pairs of electrons.
Blue regions (positive potential) indicate areas of low electron density or electron deficiency and are prone to nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions represent areas of neutral potential.
Analysis of the MEP surface, in conjunction with calculated atomic charges (e.g., from Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis), provides a comprehensive picture of the molecule's polarity and its likely sites of interaction with other molecules. This information is crucial for predicting its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights (HOMO-LUMO energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. acs.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com
A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a computational analysis would calculate the specific energy values for its HOMO and LUMO. This data would be crucial for predicting its behavior in various chemical reactions, such as its susceptibility to electrophilic or nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available | Highest Occupied Molecular Orbital |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |
Note: Specific computational data for this compound is not available in the reviewed scientific literature. The table serves as a template for how such data would be presented.
Exploration of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. nih.govchemrxiv.org This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For this compound, theoretical studies could elucidate the mechanisms of reactions it might undergo, such as oxidation at the sulfur atom or substitution on the aromatic ring. researchgate.net By calculating the energies of transition states, chemists can predict reaction rates and determine the most likely reaction pathways. This level of mechanistic detail is invaluable for designing new synthetic routes or understanding the compound's stability and degradation pathways. At present, there are no published studies detailing the reaction mechanisms or transition states for this specific compound.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are of significant interest for applications in optoelectronics and photonics. acs.orgnih.gov Computational methods, particularly density functional theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters include polarizability (α) and first-order hyperpolarizability (β), which quantify the linear and first-order nonlinear response to an electric field, respectively. mdpi.comnih.gov
Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net The NLO properties of a molecule like this compound would be influenced by its electronic structure, including the presence of donor and acceptor groups and the extent of electron delocalization. A computational investigation would involve calculating the polarizability and hyperpolarizability tensors to assess its potential as an NLO material. However, no such computational studies on the NLO properties of this compound have been reported in the scientific literature.
Table 2: Illustrative Non-Linear Optical (NLO) Properties
| Property | Calculated Value (a.u.) | Description |
| Polarizability (α) | Data not available | Linear response to an electric field |
| Hyperpolarizability (β) | Data not available | First-order nonlinear response |
Note: Specific computational data for this compound is not available in the reviewed scientific literature. The table is for illustrative purposes.
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Derivatization and Non Biological Chemical Applications
Applications in Catalysis and Reagent Development
Utilization as a Lewis Base or Ligand
The sulfur atom in 2,6-dimethyl-4-ethoxyphenyl methyl sulfide (B99878) possesses lone pairs of electrons, allowing it to function as a Lewis base. However, the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring can significantly influence its ability to coordinate to Lewis acids. This steric crowding can modulate the reactivity and selectivity in chemical transformations.
In the broader context of organosulfur chemistry, aryl sulfides are known to act as ligands in transition metal catalysis. The sulfur atom can coordinate to a metal center, and the electronic properties of the aryl group can be tuned to influence the catalytic activity. For instance, the electron-donating nature of the ethoxy group at the para-position in 2,6-dimethyl-4-ethoxyphenyl methyl sulfide would be expected to increase the electron density on the sulfur atom, potentially enhancing its coordinating ability. However, the bulky 2,6-dimethyl substitution pattern might favor coordination to smaller or more accessible metal centers.
The concept of "Frustrated Lewis Pairs" (FLPs) involves the use of sterically hindered Lewis acids and bases that are unable to form a classical adduct. nih.gov While there is no specific research on the use of this compound in FLP chemistry, its sterically encumbered nature makes it a potential candidate for such applications. The reaction of a soft Lewis acid with a soft Lewis base like an alkyne can lead to activation of the π-bond. nih.gov A Lewis acid-catalyzed formal [4+2] reaction of alkynyl sulfides with 2-pyrones has been developed to access polysubstituted aryl sulfides, showcasing the utility of the sulfide moiety in cycloaddition reactions. nih.gov
Table 1: Comparison of Factors Influencing Lewis Basicity and Ligand Properties of Aryl Sulfides
| Feature | Influence on this compound | General Effect on Aryl Sulfides |
| Sulfur Lone Pairs | Available for donation, conferring Lewis basicity. | Primary site for Lewis base activity and metal coordination. |
| Ortho-Methyl Groups | Introduce significant steric hindrance around the sulfur atom. | Can prevent or weaken coordination to bulky Lewis acids; may enhance selectivity in catalysis. |
| Para-Ethoxy Group | Electron-donating, increasing electron density on the sulfur. | Can enhance the Lewis basicity and coordinating ability of the sulfur atom. |
| Aromatic Ring | Provides a platform for electronic and steric tuning. | The nature of substituents on the ring dictates the electronic properties of the sulfide. |
Development of Novel Organosulfur Reagents
The sulfide functional group is a versatile precursor for the synthesis of other important organosulfur compounds, such as sulfoxides and sulfoximines. These derivatives have found applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.
The direct conversion of sulfides to NH-sulfoximines has been achieved in a one-pot process through the transfer of both an oxygen and a nitrogen atom. scispace.comnih.gov This transformation typically employs a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), and a source of ammonia, like ammonium (B1175870) carbamate (B1207046). nih.govnih.gov The reaction is generally chemoselective and tolerates a wide range of functional groups. scispace.com Given the presence of the sulfide moiety, this compound could potentially be a substrate for this type of transformation to yield the corresponding sulfoximine.
Furthermore, aryl sulfides can be precursors to fluorinating agents. While specific examples starting from this compound are not documented, the general field of organosulfur fluoride (B91410) chemistry is an active area of research. For instance, the development of reagents like Selectfluor™ has provided versatile tools for electrophilic fluorination. researchgate.net The synthesis of such reagents often involves the transformation of a sulfur-containing precursor.
Table 2: General Methods for the Synthesis of Organosulfur Reagents from Sulfides
| Reagent Class | General Synthetic Approach from Sulfides | Potential Product from this compound | Key Reagents |
| Sulfoxides | Oxidation of the sulfide. | 2,6-Dimethyl-4-ethoxyphenyl methyl sulfoxide (B87167) | Oxidizing agents (e.g., H₂O₂, m-CPBA) |
| NH-Sulfoximines | One-pot imination and oxidation. scispace.comnih.govnih.gov | S-(2,6-Dimethyl-4-ethoxyphenyl)-S-methyl-sulfoximine | Phenyliodine diacetate (PIDA), Ammonium carbamate nih.govnih.gov |
| Sulfonium (B1226848) Salts | Alkylation of the sulfide. | (2,6-Dimethyl-4-ethoxyphenyl)dimethylsulfonium salt | Alkylating agents (e.g., methyl iodide) |
Potential in Materials Science and Industrial Processes
Aryl sulfides and substituted phenols are recognized as valuable building blocks in materials science and for the synthesis of specialty chemicals. nih.govresearchgate.netrsc.org The bifunctional nature of this compound, possessing both a substituted phenol (B47542) ether and a sulfide group, suggests its potential as a monomer or an intermediate in these fields.
Substituted phenols are widely used in the synthesis of polymers, including phenolic resins and polycarbonates. oregonstate.edu The substitution pattern on the phenolic ring significantly influences the properties of the resulting polymers. mdpi.com Enzymatic polymerization of phenolic compounds is an area of active research for producing polymers with enhanced properties, such as antioxidant activity. mdpi.com The 2,6-dimethyl substitution pattern in this compound could impart specific thermal and mechanical properties to polymers derived from it.
Aryl sulfides are important structural motifs in a range of applications, from pharmaceuticals to functional materials. nih.govresearchgate.netbioengineer.org The development of new synthetic methods for aryl sulfides is an active area of research. organic-chemistry.org The presence of the sulfide group in this compound makes it a potential precursor for more complex sulfur-containing molecules that could be used as specialty chemicals. For example, aryl sulfides can be precursors to sulfones, which are also important in medicinal chemistry. nih.gov
Table 3: Potential Applications of this compound in Materials and Industry
| Application Area | Relevant Functional Group(s) | Potential Role of the Compound |
| Polymer Synthesis | Substituted Phenol Ether | Monomer for the synthesis of specialty polymers with potentially enhanced thermal stability or specific solubility characteristics. oregonstate.edumdpi.com |
| Specialty Chemicals | Aryl Sulfide, Substituted Phenol | Intermediate for the synthesis of more complex molecules with applications in agrochemicals, pharmaceuticals, or fragrances. nih.govresearchgate.netrsc.org |
| Functional Materials | Aryl Sulfide | Precursor for sulfur-containing materials with specific electronic or optical properties. nih.gov |
Conclusion and Future Research Directions
Synthesis and Reactivity Challenges and Opportunities
The synthesis of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide (B99878), while not extensively documented, can be approached through established methods for forming aryl-sulfur bonds. A plausible and efficient route would involve the nucleophilic substitution of a suitable precursor, 2,6-dimethyl-4-ethoxyphenol. This phenol (B47542) can be converted to a more reactive intermediate, such as a diazonium salt or an aryl halide, followed by reaction with a methylthiolating agent like methyl mercaptan (methanethiol) or its corresponding sodium salt.
Alternatively, transition metal-catalyzed cross-coupling reactions offer a modern and versatile approach. organic-chemistry.org For instance, the palladium- or nickel-catalyzed coupling of 2,6-dimethyl-4-ethoxy-1-iodobenzene with a methylthiol source could provide the target compound with high selectivity and functional group tolerance. acs.org A notable thiol-free method involves a nickel-catalyzed aryl exchange reaction, which could be adapted for this synthesis, offering a less odorous and toxic alternative to traditional methods that use thiols. sciencedaily.com
The reactivity of 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide is dictated by the interplay of its functional groups. The electron-rich aromatic ring, activated by the ortho- and para-directing ethoxy and methyl groups, is susceptible to electrophilic aromatic substitution. However, the steric hindrance from the two ortho-methyl groups would likely direct incoming electrophiles to the positions meta to the ethoxy group.
The sulfur atom, with its lone pairs of electrons, is a key site of reactivity. It can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. southwales.ac.uk Furthermore, the sulfur can act as a nucleophile, for example, by reacting with alkyl halides to form sulfonium (B1226848) salts. nih.gov These sulfonium salts are versatile intermediates in organic synthesis.
Table 1: Potential Synthetic Routes for this compound
| Reaction Type | Reactants | Catalyst/Reagents | Key Advantages |
| Nucleophilic Aromatic Substitution | 2,6-Dimethyl-4-ethoxyphenol | 1. Conversion to aryl halide/diazonium salt 2. Methylthiolating agent | Traditional, well-understood methodology. |
| Cross-Coupling Reaction | 2,6-Dimethyl-4-ethoxy-1-iodobenzene and a methylthiol source | Palladium or Nickel catalyst | High efficiency, broad substrate scope. organic-chemistry.orgacs.org |
| Thiol-Free Aryl Exchange | 2,6-Dimethyl-4-ethoxyphenyl ester and a pyridyl sulfide | Nickel catalyst | Avoids use of odorous and toxic thiols. sciencedaily.com |
Bridging Experimental and Computational Methodologies
In the absence of extensive experimental data for this compound, computational chemistry serves as a powerful tool to predict its properties and reactivity. researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. Such studies on related molecules like thioanisole (B89551) have provided valuable insights into their conformational preferences and the nature of the carbon-sulfur bond. osti.govrsc.org
For instance, computational models can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for verification once the compound is synthesized. Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can offer predictions about the molecule's reactivity in various chemical reactions.
The synergy between experimental work and computational modeling is crucial. nih.govnih.gov Experimental synthesis and characterization provide the ground truth for theoretical models, while computational studies can guide experimental design by predicting reaction outcomes and identifying the most promising synthetic routes, thus saving time and resources.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (singlet), ethoxy group (quartet and triplet), methyl sulfide (singlet), and aromatic methyl groups (singlet). |
| ¹³C NMR | Distinct signals for the aromatic carbons (including quaternary carbons), ethoxy carbons, methyl sulfide carbon, and aromatic methyl carbons. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-S stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₆OS), along with characteristic fragmentation patterns. |
Exploration of Undiscovered Chemical Transformations
The unique substitution pattern of this compound, with its electron-rich and sterically hindered aromatic ring, presents opportunities to explore novel chemical transformations. The steric shielding provided by the two ortho-methyl groups could lead to unusual regioselectivity in reactions involving the aromatic ring or the sulfur atom.
One area for exploration is the directed ortho-metalation of the aromatic ring. While the ethoxy group is a known directing group, the presence of the ortho-methyl groups might hinder this process or lead to unexpected reaction pathways. Investigating this reactivity could lead to new methods for functionalizing such sterically encumbered aromatic systems.
Furthermore, the behavior of this compound under photoredox catalysis could be a fruitful area of research. The electron-rich nature of the aromatic ring makes it a potential candidate for single-electron transfer processes, which could enable novel C-H functionalization reactions. nih.govbeilstein-journals.orgresearchgate.net
Development of Novel Non-Biological Applications
While many organosulfur compounds have biological applications, the focus here is on non-biological uses. researchgate.net Aryl sulfides are known to be useful in materials science. For example, organosulfur compounds are being investigated as components of rechargeable lithium batteries due to their high theoretical capacity. rsc.orgacs.org The specific properties of this compound, such as its redox potential and thermal stability, could be evaluated for such applications.
Additionally, thioanisole derivatives have been explored for the synthesis of materials with high refractive indices, which are useful in optical applications. google.com The incorporation of the ethoxy and dimethylphenyl moieties could modulate these properties, potentially leading to new materials for lenses, coatings, or other optical components.
Contribution to Fundamental Organosulfur Chemistry
The study of seemingly simple molecules like this compound contributes significantly to our fundamental understanding of organosulfur chemistry. tandfonline.com By systematically investigating its synthesis, reactivity, and properties, we can refine our understanding of structure-activity relationships in this class of compounds.
For example, a detailed kinetic analysis of its oxidation or its participation in cross-coupling reactions can provide valuable data for understanding reaction mechanisms. Comparing its properties with those of less substituted or electronically different analogues will help to delineate the electronic and steric effects of the substituents on the sulfur atom and the aromatic ring. Ultimately, the knowledge gained from studying such specific examples enriches the broader field of organosulfur chemistry and provides a solid foundation for future discoveries.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2,6-Dimethyl-4-ethoxyphenyl methyl sulfide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where methyl sulfide groups react with halogenated aromatic precursors (e.g., 2,6-dimethyl-4-ethoxybromobenzene). Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for controlled reactivity), and catalysts like potassium carbonate to deprotonate thiols. Purity is enhanced via column chromatography, with yields monitored by TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3) and compare with computed chemical shifts (DFT models). Discrepancies may arise from solvent impurities or tautomerism; verify with 2D NMR (COSY, HSQC).
- IR : Confirm S–CH3 stretches (∼700 cm⁻¹) and aryl ether (C–O–C, ∼1250 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation.
- Contradiction Resolution : Re-calibrate instruments, repeat under inert atmospheres to prevent oxidation, and reference NIST spectral libraries .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.
- pH : Buffered solutions (pH 3–9) to simulate biological or environmental conditions.
Monitor degradation via HPLC (C18 columns, acetonitrile/water mobile phase) and quantify by UV absorption at 254 nm. For sulfur-specific analysis, use methylene blue colorimetry to track sulfide oxidation .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the methyl sulfide group’s HOMO may favor electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to model reaction pathways.
- Validation : Compare computational results with experimental kinetic studies (e.g., reaction rates with thiols or peroxides) .
Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. inertness) be reconciled across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for baseline toxicity) and control for oxygen levels, as sulfides may oxidize in aerobic conditions.
- Dose-Response Curves : Test concentrations from nM to mM ranges to identify threshold effects.
- Mechanistic Probes : Employ fluorescent sulfide sensors (e.g., SF7-AM) to track intracellular H2S release, as described in live-cell imaging studies .
Q. What advanced analytical strategies mitigate challenges in quantifying trace impurities (e.g., sulfoxides or disulfides) in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use reverse-phase columns with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions for sulfur-containing byproducts.
- GC-FID : Derivatize volatile impurities (e.g., methyl sulfoxide) with BSTFA for enhanced detection.
- Validation : Compare with certified reference materials and adhere to NIST protocols for measurement uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
